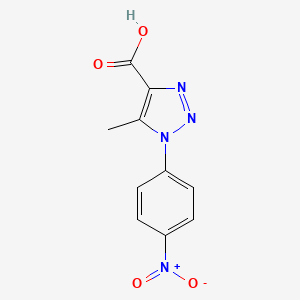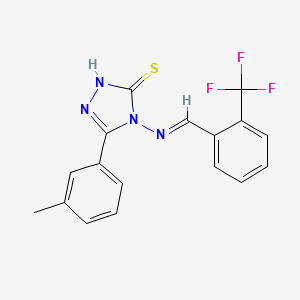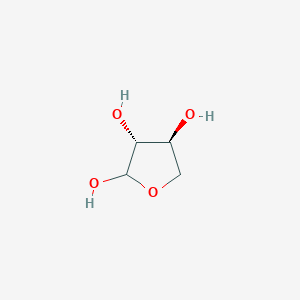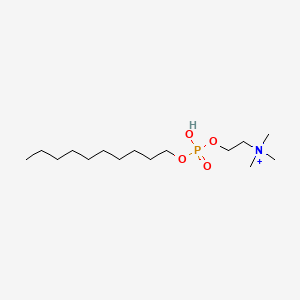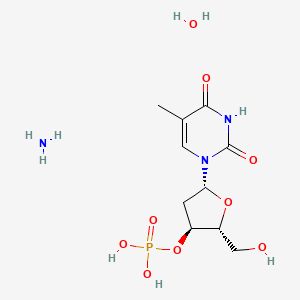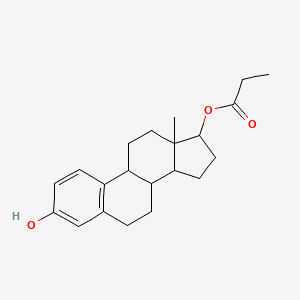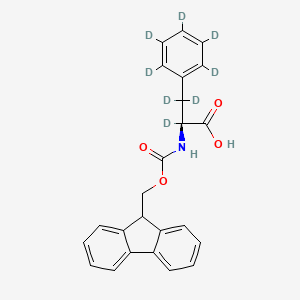
N-FMOC-L-phenylalanine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-FMOC-L-phenylalanine-d8 is a deuterated derivative of N-(9-fluorenylmethoxycarbonyl)-L-phenylalanine. This compound is primarily used in peptide synthesis and proteomics research. The deuterium labeling (d8) makes it particularly useful in mass spectrometry applications, as it allows for the differentiation between labeled and unlabeled peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-L-phenylalanine-d8 typically involves the protection of the amino group of L-phenylalanine with a fluorenylmethoxycarbonyl (FMOC) group. The deuterium atoms are introduced during the synthesis of the phenylalanine precursor. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-FMOC-L-phenylalanine-d8 undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The FMOC group can be removed through reduction reactions.
Substitution: The amino group can participate in substitution reactions to form various peptide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Coupling reagents like DIC and HOBt are commonly used.
Major Products Formed
The major products formed from these reactions include various peptides and peptide derivatives, which are essential in proteomics and biochemical research .
Aplicaciones Científicas De Investigación
N-FMOC-L-phenylalanine-d8 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-FMOC-L-phenylalanine-d8 involves its incorporation into peptides and proteins. The FMOC group protects the amino group during peptide synthesis, preventing unwanted side reactions. The deuterium labeling allows for precise tracking and quantitation in mass spectrometry. The molecular targets and pathways involved include various enzymes and receptors that interact with the synthesized peptides .
Comparación Con Compuestos Similares
Similar Compounds
N-FMOC-L-phenylalanine: The non-deuterated version, commonly used in peptide synthesis.
N-FMOC-L-tyrosine: Another FMOC-protected amino acid used in peptide synthesis.
N-FMOC-L-tryptophan: Used in the synthesis of peptides containing tryptophan residues.
Uniqueness
N-FMOC-L-phenylalanine-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry applications. This labeling allows for the differentiation between labeled and unlabeled peptides, making it invaluable in quantitative proteomics .
Propiedades
Fórmula molecular |
C24H21NO4 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D,14D2,22D |
Clave InChI |
SJVFAHZPLIXNDH-PLPXMBJESA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)


